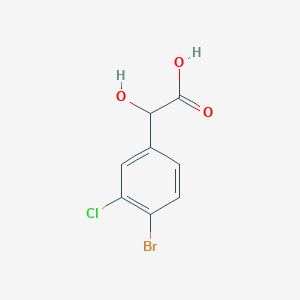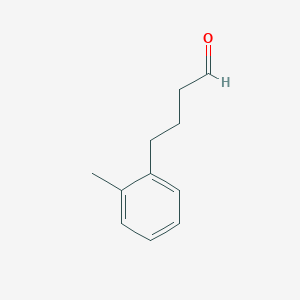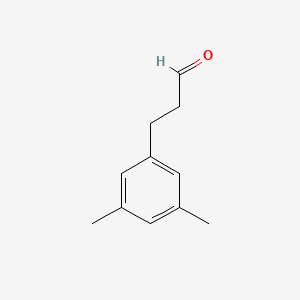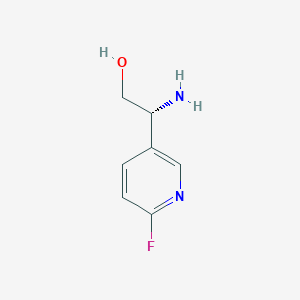
(R)-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is a chiral amine compound characterized by the presence of a chlorine atom and two fluorine atoms on a phenyl ring, along with an ethanamine side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 4-chloro-2,5-difluorobenzene.
Halogenation: The precursor undergoes halogenation to introduce the chlorine and fluorine atoms at the desired positions on the phenyl ring.
Chiral Amine Introduction: The chiral amine group is introduced through a series of reactions, including amination and resolution to obtain the ®-enantiomer.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to achieve efficient production.
Types of Reactions:
Oxidation: ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce a variety of functionalized derivatives.
Chemistry:
Catalysis: The compound can serve as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.
Synthesis: It is used as an intermediate in the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it valuable in biochemical research.
Medicine:
Drug Development: Due to its unique structure, ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is explored as a potential lead compound in drug discovery.
Industry:
Materials Science: The compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Similar Compounds:
(S)-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine: The enantiomer of the compound, which may exhibit different biological activities.
1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine: The racemic mixture containing both ®- and (S)-enantiomers.
1-(4-Chloro-2,5-difluorophenyl)ethanol: A related compound with a hydroxyl group instead of an amine group.
Uniqueness: ®-1-(4-Chloro-2,5-difluorophenyl)ethan-1-amine is unique due to its specific chiral configuration, which can result in distinct biological and chemical properties compared to its enantiomer and other related compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C8H8ClF2N |
|---|---|
Poids moléculaire |
191.60 g/mol |
Nom IUPAC |
(1R)-1-(4-chloro-2,5-difluorophenyl)ethanamine |
InChI |
InChI=1S/C8H8ClF2N/c1-4(12)5-2-8(11)6(9)3-7(5)10/h2-4H,12H2,1H3/t4-/m1/s1 |
Clé InChI |
VIDPJIAQADUIJC-SCSAIBSYSA-N |
SMILES isomérique |
C[C@H](C1=CC(=C(C=C1F)Cl)F)N |
SMILES canonique |
CC(C1=CC(=C(C=C1F)Cl)F)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)


